2-(3,5-dimethoxyphenyl)-4-methyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione
CAS No.: 951540-35-5
Cat. No.: VC11917680
Molecular Formula: C16H16N2O5S
Molecular Weight: 348.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 951540-35-5 |
|---|---|
| Molecular Formula | C16H16N2O5S |
| Molecular Weight | 348.4 g/mol |
| IUPAC Name | 2-(3,5-dimethoxyphenyl)-4-methyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one |
| Standard InChI | InChI=1S/C16H16N2O5S/c1-17-14-6-4-5-7-15(14)24(20,21)18(16(17)19)11-8-12(22-2)10-13(9-11)23-3/h4-10H,1-3H3 |
| Standard InChI Key | PZTBCEKRTZSGOW-UHFFFAOYSA-N |
| SMILES | CN1C2=CC=CC=C2S(=O)(=O)N(C1=O)C3=CC(=CC(=C3)OC)OC |
| Canonical SMILES | CN1C2=CC=CC=C2S(=O)(=O)N(C1=O)C3=CC(=CC(=C3)OC)OC |
Introduction
General Characteristics of Benzothiadiazines
Benzothiadiazines are heterocyclic compounds containing nitrogen and sulfur atoms. They are synthesized through various chemical reactions involving benzothiadiazine derivatives, often explored for their potential therapeutic effects. These compounds are crucial in the development of new pharmaceuticals targeting various diseases.
Synthesis of Benzothiadiazines
The synthesis of benzothiadiazines typically involves multi-step chemical reactions. For example, a related compound, 2-(3,4-dimethoxyphenyl)-4-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione, can be synthesized through methods involving benzothiadiazine derivatives.
Similar Compounds and Their Biological Activities
While specific data on 2-(3,5-dimethoxyphenyl)-4-methyl-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-1,1,3-trione is limited, similar compounds have shown promising biological activities:
-
2-(3,4-Dimethoxyphenyl)-4-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione: This compound is known for its potential therapeutic effects due to its interaction with biological targets.
-
3-(2,4-Dimethoxyphenyl)-3,4-dihydro-2H-1-benzopyran-7-ol: This compound, known as Sativan, exhibits structural similarities but belongs to a different class of compounds .
Research Findings and Potential Applications
Research on benzothiadiazines often focuses on their potential as pharmaceuticals. For instance, compounds with similar structures have been studied for their anti-inflammatory and anticancer properties .
Data Table: Comparison of Similar Compounds
| Compound Name | Molecular Formula | Molecular Weight | CAS No. |
|---|---|---|---|
| 2-(3,4-Dimethoxyphenyl)-4-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione | Not specified | Not specified | 50773-41-6 |
| 3-(2,4-Dimethoxyphenyl)-3,4-dihydro-2H-1-benzopyran-7-ol | C17H18O4 | 286.32 g/mol | 71831-00-0 |
| N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | Not specified | Not specified | Not specified |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume